molecular formula C7H11N B2666272 (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene CAS No. 27062-88-0

(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene

Cat. No.: B2666272
CAS No.: 27062-88-0
M. Wt: 109.172
InChI Key: OJPKZBPCCLLSBH-RNFRBKRXSA-N
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Description

(1R,6R)-7-Azabicyclo[420]oct-3-ene is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of aziridines and alkenes in the presence of a catalyst to facilitate the ring closure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized to minimize waste and maximize yield, often employing continuous flow reactors and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene is unique due to its specific stereochemistry and the presence of a nitrogen atom in its bicyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1R,6R)-7-azabicyclo[4.2.0]oct-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-4-7-6(3-1)5-8-7/h1-2,6-8H,3-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPKZBPCCLLSBH-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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